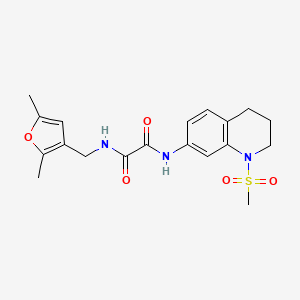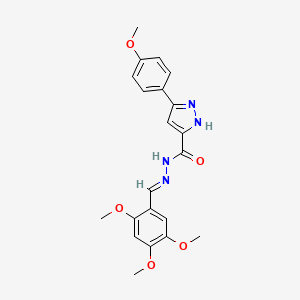
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate” is a chemical compound with a molecular weight of 239.2 . It is a powder form substance and is stored at a temperature of 4°C .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 5-((tert-butoxycarbonyl)amino)-4-hydroxypentanoate . The InChI code is 1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 .Chemical Reactions Analysis
While specific chemical reactions involving “Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate” are not detailed in the available resources, similar organolithium compounds are known to be strong bases, capable of deprotonating many carbon molecules .Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 239.2 and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Overcharge Protection in Lithium-Ion Batteries
Lithium-based compounds have been studied for their utility in enhancing the safety and efficiency of lithium-ion batteries. For instance, molecules like 2,5-di-tert-butyl-1,4-dimethoxybenzene have been examined for overcharge protection in LiFePO4-based Li-ion cells. These compounds act as redox shuttle additives, offering a mechanism to prevent battery damage during overcharge scenarios by facilitating electron transfer and stabilizing the cell voltage (Moshurchak, Buhrmester, Wang, & Dahn, 2007).
Energy Storage Applications
The development of novel materials for energy storage is a critical area of research. Lithium(1+) ions play a significant role in the functionality of lithium-ion batteries, with research focused on improving battery performance through better electrode materials and electrolyte compositions. Thin-film lithium and lithium-ion batteries represent a notable advancement, offering potential for use in a wide range of applications due to their compact size and high energy density. These batteries utilize cathodes such as LiCoO2 and LiMn2O4 and an electrolyte known as 'Lipon' to achieve remarkable efficiency and durability (Bates, 2000).
Electrochemical Properties and Catalysis
Research into lithium compounds has also extended to exploring their electrochemical properties and applications in catalysis. For example, lithium compounds have been used as catalysts for hydroboration and cyanosilylation reactions, demonstrating the versatility and utility of lithium-based materials in synthetic chemistry. These reactions are fundamental in creating a variety of organic compounds, highlighting the potential for lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate in facilitating similar processes (Bisai, Das, Vanka, & Sen, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that lithium tert-butoxide, a related compound, is a weakly basic and nucleophilic alkali metal oxide commonly used as an initiator for anionic polymerization .
Mode of Action
Lithium tert-butoxide, a related compound, is known to be a strong base that can deprotonate certain compounds . It can also mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .
Biochemical Pathways
Lithium tert-butoxide is known to be involved in various synthetic applications, such as the preparation of other tert-butoxide compounds .
Pharmacokinetics
Lithium tert-butoxide is known to be a strong base and is often used in organic synthesis .
Result of Action
Lithium tert-butoxide is known to be a strong base and can initiate anionic polymerization .
Action Environment
Lithium tert-butoxide is known to be sensitive and older samples are often of poor quality . Therefore, the storage environment can significantly impact its stability and efficacy.
Propiedades
IUPAC Name |
lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLCJGCSWMQKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15LiO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)




![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)
![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)